molecular formula C20H32O4 B1251278 (13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid

(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid

Cat. No. B1251278
M. Wt: 336.5 g/mol
InChI Key: FMRVHRPEVIVXKX-ZJIVTKJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid is an epoxy(hydroxy)icosatrienoic acid consisting of (5Z,8Z,11Z)-icosa-5,9,14-trienoic acid having additional (13R)-hydroxy- and (14S,15S)-epoxy groups. It derives from a (5Z,8Z,11Z)-icosatrienoic acid. It is a conjugate acid of a (13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoate.

Scientific Research Applications

Cytochrome P450-Dependent Transformations

Research demonstrates that cytochrome P450 enzymes can stereoselectively synthesize individual epoxy alcohol diastereomers from fatty acid hydroperoxides. This process involves the transformation of compounds like 15S-HPETE into specific epoxy alcohols, highlighting the role of cytochrome P450 in synthesizing complex lipid molecules (Chang, Boeglin, Guengerich, & Brash, 1996).

Polyunsaturated Fatty Acid Metabolism

Cytochrome P450 also plays a role in oxygenating polyunsaturated fatty acids to form hydroxy and epoxy fatty acids. This process includes the transformation of arachidonic acid into various hydroxyeicosatetraenoic acids (HETEs) and eicosapentaenoic acid into hydroxyeicosapentaenoic acids (HEPEs), demonstrating the diverse metabolic pathways of polyunsaturated fatty acids (Oliw, Bylund, & Herman, 1996).

Synthesis of Hydroxy Fatty Acids

The synthesis of various hydroxy fatty acids, including those with specific stereochemistry, has been achieved through total synthesis methods. These synthesized compounds are useful for studying the detailed biochemistry and pharmacology of lipid mediators (Russell & Pabon, 1982).

Influence on Leucocyte Activity

Studies indicate that certain hydroxy fatty acids, like 15-HETE, can influence the activity of human polymorphonuclear leucocytes by modifying the conversion of arachidonic acid into leukotriene B4 and 5-HETE. This finding suggests a regulatory role for these compounds in immune cell function (Petrich, Ludwig, Kühn, & Schewe, 1996).

Role in Algal Metabolism

In the red alga Lithothamnion corallioides, the transformation of arachidonic acid leads to the formation of specific hydroxyarachidonic acids, indicating the role of these compounds in algal metabolism and possibly in the marine ecosystem (Gerwick, Åsen, & Hamberg, 1993).

Clinical Applications

The synthesis of specific hydroxy fatty acids like 15(S)-HETE for clinical trials shows the potential therapeutic applications of these compounds. These synthesized compounds are crucial for exploring new treatments and understanding the role of lipid mediators in health and disease (Conrow, Harrison, Jackson, Jones, Kronig, Lennon, & Simmonds, 2011).

properties

Product Name

(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,13R)-13-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-11-15-18-20(24-18)17(21)14-12-9-7-5-4-6-8-10-13-16-19(22)23/h5-8,12,14,17-18,20-21H,2-4,9-11,13,15-16H2,1H3,(H,22,23)/b7-5-,8-6-,14-12-/t17-,18+,20+/m1/s1

InChI Key

FMRVHRPEVIVXKX-ZJIVTKJASA-N

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC1C(O1)C(C=CCC=CCC=CCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid
Reactant of Route 2
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid
Reactant of Route 3
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid
Reactant of Route 4
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid
Reactant of Route 5
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid
Reactant of Route 6
(13R)-hydroxy-(14S,15S)-epoxyicosa-(5Z,8Z,11Z)-trienoic acid

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